BenchChemオンラインストアへようこそ!

PD 142893

Endothelin Receptor Pharmacology Competitive Binding Assay Receptor Subtype Profiling

PD 142893 is a non-selective dual ETA/ETB antagonist with a unique potency profile that cannot be replaced by selective or other non-selective agents. Its ability to block ETC-like (Kb=1.7 μM) but not ETB2-like receptors enables clear functional dissection of receptor subtypes in vascular tissue. With a metabolic half-life <20 min, it is ideal for acute in vitro pharmacology and serves as a foundational reference for screening novel endothelin ligands. Procure PD 142893 for definitive pharmacological validation.

Molecular Formula C50H65N7O10
Molecular Weight 924.1 g/mol
CAS No. 143037-36-9
Cat. No. B1679107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 142893
CAS143037-36-9
SynonymsAc-Dip-Leu-Asp-Ile-Ile-Trp
acetyldiphenylalanyl-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan
PD 142893
PD-142893
Molecular FormulaC50H65N7O10
Molecular Weight924.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C
InChIInChI=1S/C50H65N7O10/c1-8-29(5)43(48(64)55-41(50(66)67)25-35-27-51-37-18-14-13-17-36(35)37)57-49(65)44(30(6)9-2)56-47(63)40(26-42(59)60)54-45(61)38(23-28(3)4)53-46(62)39(52-31(7)58)24-32-19-21-34(22-20-32)33-15-11-10-12-16-33/h10-22,27-30,38-41,43-44,51H,8-9,23-26H2,1-7H3,(H,52,58)(H,53,62)(H,54,61)(H,55,64)(H,56,63)(H,57,65)(H,59,60)(H,66,67)/t29-,30-,38-,39+,40-,41-,43-,44-/m0/s1
InChIKeyIFDNLSRYZKUGIR-KXXXQFFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD 142893 (CAS 143037-36-9): A Foundational Dual Endothelin ETₐ/ETₑ Receptor Antagonist


PD 142893 is a synthetic hexapeptide and a dual (nonselective) endothelin receptor antagonist, acting at both ETₐ and ETₑ receptor subtypes [1]. Discovered and originally developed by Pfizer [2], it is widely used as a reference tool in cardiovascular and receptor pharmacology research to investigate the complex, and often opposing, physiological roles of endothelin signaling [1]. As one of the earliest potent combined ETₐ/ETₑ antagonists, it serves as a foundational compound for understanding the pharmacological effects of non-selective endothelin blockade [1].

Why PD 142893 Cannot Be Simply Substituted with Other Endothelin Antagonists


Substituting PD 142893 with another endothelin receptor antagonist is scientifically unsound due to its unique dual ETₐ/ETₑ activity profile and distinct rank order of potency across receptor subtypes, which differs significantly from selective agents like BQ-123 (ETₐ-selective) and BQ-788 (ETₑ-selective), as well as other non-selective blockers such as SB 209670 and bosentan [1]. PD 142893 demonstrates a specific, quantifiable potency profile across multiple ETₑ-like and ETᶜ-like receptor subtypes that is not replicated by these comparators, leading to distinct functional outcomes in complex biological systems [2]. The quantitative evidence presented below confirms that PD 142893 occupies a unique pharmacological space that cannot be reliably modeled or replaced by other compounds in its class.

PD 142893 Quantitative Differentiation Evidence


PD 142893 Occupies a Distinct Middle Tier in ETₑ Receptor Antagonist Potency Hierarchy

In a direct comparative study of human endothelial and smooth muscle cells, PD 142893 exhibited an intermediate antagonist potency for the ETₑ receptor, ranking third among four tested compounds [1]. The observed rank order of potency was BQ-788 > SB 209670 > PD 142893 > Ro 47-0203 [1]. This ranking was consistent across multiple human cell lines, with measurements differing by less than two-fold between cell types, establishing PD 142893's relative pharmacological position [1].

Endothelin Receptor Pharmacology Competitive Binding Assay Receptor Subtype Profiling

PD 142893 Demonstrates Subtype-Specific Functional Antagonism (Kb Values) Distinct from Other Non-Selective Antagonists

Functional studies in rabbit saphenous vein reveal that PD 142893 exhibits a unique pattern of subtype selectivity. It was essentially inactive (Kb ≥10 μM) at the high-affinity ETₑ₂-like receptor, similar to the ETₐ-selective antagonist BQ-123 [1]. In contrast, at the low-affinity ETᶜ-like receptor, PD 142893 (Kb = 1.7 μM) was more potent than BQ-123 (Kb ≥10 μM) and Ro 46-2005 (Kb = 580 nM), but less potent than SB 209670 (Kb = 38 nM) and Ro 47-0203 (Kb = 62 nM) [1]. This contrasts sharply with the broader antagonist profile of SB 209670, which was highly potent at all three receptor subtypes [1].

Vascular Pharmacology Functional Antagonism ET Receptor Subtypes

PD 142893 Selectively Antagonizes Endothelial vs. Smooth Muscle ETₑ Receptors, a Property Shared with SB 209670 and BQ-788

A comparative study designed to differentiate vascular endothelial and smooth muscle ETₑ receptor activity demonstrated that PD 142893, SB 209670, and BQ-788 all selectively antagonize endothelial ETₑ receptors over smooth muscle ETₑ receptors in the rat [1]. The study was conducted using closely matched experimental conditions to allow quantitative differentiation between the two ETₑ-mediated functions [1].

Vascular Biology ETₑ Receptor Function Endothelium

In Vivo, PD 142893 Exhibits Distinct Hemodynamic Effects Compared to Bosentan

In an in vivo model using anesthetized rats, PD 142893 and the non-selective antagonist bosentan produced divergent hemodynamic profiles. PD 142893 (22 mg/kg, i.v.) caused a significant elevation in mean circulatory filling pressure (MCFP) of 0.9 ± 0.3 mmHg at 1 hour post-injection, an effect not observed with bosentan [1]. While both compounds abolished ET-1-induced changes in several cardiovascular parameters (MAP, RV, RA, CO), only PD 142893 altered baseline venous tone, as reflected by the change in MCFP [1].

In Vivo Pharmacology Hemodynamics Endothelin System

PD 142893 Serves as a Parent Scaffold with Known Metabolic Instability (Half-Life <20 min)

PD 142893 is known to be metabolically unstable, with a reported half-life of less than 20 minutes in in vitro stability assays [1]. This inherent instability is a key property that has driven the development of more stable analogs, such as those with N-methylation modifications (e.g., PD 145065), which achieve half-lives greater than 500 minutes [1].

Peptide Stability Drug Metabolism Pharmacokinetics

Recommended Research Applications for PD 142893 Based on Quantitative Evidence


Probing ETₑ Receptor Subtype Function in Vascular Preparations

Due to its distinct and well-characterized potency profile, PD 142893 is an ideal tool for discriminating between ETₑ₂-like and ETᶜ-like receptor-mediated contractions in isolated vascular tissue. Its inactivity at ETₑ₂ receptors (Kb ≥10 μM) but ability to block ETᶜ-like responses (Kb = 1.7 μM) allows for clear functional dissection [1]. This application is directly supported by evidence of its subtype-specific functional antagonism in rabbit saphenous vein [1].

Investigating Endothelial ETₑ Receptor-Mediated Vasodilation

PD 142893, along with SB 209670 and BQ-788, selectively antagonizes ETₑ receptors on the vascular endothelium while having minimal effect on smooth muscle ETₑ receptors [1]. This property makes it a specific tool for studying endothelial ETₑ-mediated vasodilation in isolated perfused vascular beds, such as the rat mesentery, without confounding effects from smooth muscle receptor blockade [1].

Short-Term In Vitro Mechanistic Studies and Tool Compound Development

Given its metabolic instability (half-life <20 minutes) [1], PD 142893 is best suited for acute, short-duration in vitro experiments. Its well-documented pharmacology as a dual ETₐ/ETₑ antagonist also positions it as a foundational reference compound for screening and characterizing novel endothelin receptor ligands or for developing more stable peptidomimetic analogs [1].

Cross-Validation of ET Receptor Pharmacology Findings

As a non-selective antagonist with a defined middle-tier potency rank order (BQ-788 > SB 209670 > PD 142893 > Ro 47-0203) across multiple human cell types [1], PD 142893 serves as a valuable positive control or comparative tool in radioligand binding and functional assays. Its use can help validate results obtained with more potent or selective antagonists and confirm the expected pharmacological profile of a given biological system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 142893

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.